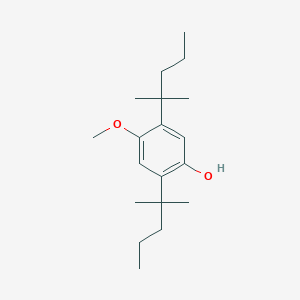

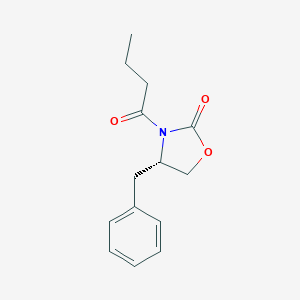

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, also known as BHT-DMDBM, is a synthetic antioxidant that is widely used in various industries. It is commonly used as a food preservative, in cosmetics, and in the production of rubber and plastics. BHT-DMDBM is a white crystalline powder that is insoluble in water and soluble in organic solvents.

Mécanisme D'action

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It can also chelate metal ions, which can promote the oxidation of other molecules. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be effective against a wide range of free radicals, including superoxide anion, hydroxyl radical, and singlet oxygen.

Effets Biochimiques Et Physiologiques

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is the oxidative degradation of lipids. Lipid peroxidation can lead to the development of various diseases, including cancer and cardiovascular disease. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has also been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied and its properties are well-known. However, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol also has some limitations. It can interfere with some analytical methods, such as gas chromatography and liquid chromatography. It can also exhibit pro-oxidant effects under certain conditions, which can lead to the production of free radicals.

Orientations Futures

There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. One area of research is the development of new synthetic methods for 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in more detail. This could lead to the development of new and more effective antioxidants. Finally, the use of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in medical applications, such as the treatment of cancer and cardiovascular disease, could be explored further.

Conclusion:

In conclusion, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a synthetic antioxidant that has been extensively studied for its properties. It is widely used in various industries as a preservative and antioxidant. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, including the development of new synthetic methods and the exploration of its medical applications.

Méthodes De Synthèse

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is synthesized by the reaction of 2,5-dimethylhydroquinone with isobutylene in the presence of a catalyst. The resulting product is then reacted with methanol to form 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. The synthesis of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a relatively simple process that can be carried out on a large scale.

Applications De Recherche Scientifique

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been extensively studied for its antioxidant properties. Antioxidants are substances that can prevent or slow down the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, which can damage cells and contribute to the development of various diseases. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be an effective antioxidant in various systems, including food, cosmetics, and polymers.

Propriétés

Numéro CAS |

109870-95-3 |

|---|---|

Nom du produit |

2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol |

Formule moléculaire |

C19H32O2 |

Poids moléculaire |

292.5 g/mol |

Nom IUPAC |

4-methoxy-2,5-bis(2-methylpentan-2-yl)phenol |

InChI |

InChI=1S/C19H32O2/c1-8-10-18(3,4)14-13-17(21-7)15(12-16(14)20)19(5,6)11-9-2/h12-13,20H,8-11H2,1-7H3 |

Clé InChI |

MYGNMZZLRWDFID-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |

SMILES canonique |

CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)